molecular formula AuH6O3 B13399939 Auric(cento) hydroxide

Auric(cento) hydroxide

Cat. No.: B13399939
M. Wt: 251.013 g/mol
InChI Key: PPOYUERUQZXZBE-UHFFFAOYSA-N
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Description

Nomenclature and Distinct Chemical Identity of Auric Hydroxide (B78521)

The systematic IUPAC name for this compound is Gold(3+) trihydroxide. handwiki.org It is also commonly known by several other names, including gold trihydroxide and the historical term auric hydroxide. wikipedia.orghandwiki.orgdrugfuture.com There has been historical uncertainty regarding its precise nature, with studies aiming to distinguish between gold(III) hydroxide (Au(OH)₃) and hydrous gold(III) oxide (Au₂O₃·nH₂O). researchgate.net Research employing techniques like ¹⁹⁷Au Mössbauer spectroscopy, X-ray absorption spectroscopy, and thermal analysis has provided evidence supporting the composition Au(OH)₃. researchgate.net

The compound is typically a brown or yellow-brown powder, and its appearance can vary from a vivid dark yellow to an ochre color, sometimes with a greenish tint due to impurities. wikipedia.orgdrugfuture.comatomistry.com It is practically insoluble in water. wikipedia.orgdrugfuture.comchemicalbook.com Upon heating to temperatures above 140°C, it dehydrates to form gold(III) oxide (Au₂O₃). wikipedia.orghandwiki.org

Table 1: Chemical and Physical Properties of Gold(III) Hydroxide

Property Value
Chemical Formula Au(OH)₃ or H₃AuO₃ wikipedia.orghandwiki.org
Molar Mass ~247.99 g/mol wikipedia.orgdrugfuture.combiosynth.comsigmaaldrich.com
Appearance Vivid, dark yellow crystals; Brown powder wikipedia.orgdrugfuture.com
Solubility in water 0.00007 g/100 g wikipedia.org
Decomposition Dehydrates above 140 °C to Gold(III) oxide wikipedia.orghandwiki.org
Acidity (pKa) <11.7, 13.36, >15.3 wikipedia.org
CAS Number 1303-52-2 wikipedia.orgdrugfuture.comsigmaaldrich.com

Historical Development and Evolution of Research on Gold(III) Hydroxide

The history of gold compounds in science and medicine dates back millennia, with early uses in ancient China and Egypt. oup.comagincourtresources.comazom.com The modern era of gold chemistry began in the 19th century. In 1890, Robert Koch discovered that gold compounds could inhibit the growth of tuberculosis-causing bacteria. agincourtresources.comnih.gov This spurred interest in gold salts for various applications.

Research into gold(III) hydroxide specifically has evolved significantly. Early preparations involved precipitating it from solutions of gold salts, such as tetrachloroauric acid (HAuCl₄), by adding an alkali like sodium hydroxide or sodium carbonate. handwiki.orgchemicalbook.com For many years, its exact composition remained ambiguous. researchgate.net However, with the advent of advanced analytical methods in the 20th and 21st centuries, a more precise understanding of its structure and properties has been achieved. researchgate.net Recent research has focused on its role as a precursor for nanomaterials and its reactivity in various chemical systems. researchgate.netrsc.orgchemimpex.com Studies have also investigated its stability and decomposition in aqueous environments, which is crucial for its application in synthesis. rsc.org

Fundamental Significance within Gold Chemistry and Coordination Compounds

Gold(III) hydroxide is of fundamental importance in gold chemistry primarily as a precursor and a key intermediate. chemimpex.comcore.ac.uk Its utility stems from its ability to be converted into other valuable gold compounds and materials.

Key areas of significance include:

Nanoparticle Synthesis: It is a widely used precursor for the synthesis of gold nanoparticles (AuNPs). researchgate.netchemimpex.com Using Au(OH)₃ can be advantageous over other precursors like chloroauric acid because the byproducts are simply water and oxygen, avoiding contamination by species like chloride ions. researchgate.netjst.go.jp

Catalysis: Gold hydroxide deposited on supports can be used to prepare highly effective gold catalysts. wikipedia.orghandwiki.org These catalysts are employed in various organic reactions, such as the oxidation of alcohols. chemimpex.com

Coordination Chemistry: Au(OH)₃ serves as a synthon for creating a variety of gold(III) coordination complexes. It participates in ligand-exchange reactions to form stable complexes with ligands like phosphines and N-heterocyclic carbenes (NHCs). core.ac.uk It is also a starting material for preparing other important synthons like gold(III) hydrides and peroxides. core.ac.uk

Microelectronics: The compound is relevant in the field of microelectronics, where it can form as a product of electrochemical corrosion on gold metallization, which can impact device reliability. wikipedia.orghandwiki.orgwebqc.org

The reactivity of the Au-O bond makes gold(III) hydroxo complexes valuable intermediates in many chemical processes, including oxygen transfer reactions and the synthesis of luminescent materials. core.ac.ukresearchgate.net

Properties

Molecular Formula

AuH6O3

Molecular Weight

251.013 g/mol

IUPAC Name

gold;trihydrate

InChI

InChI=1S/Au.3H2O/h;3*1H2

InChI Key

PPOYUERUQZXZBE-UHFFFAOYSA-N

Canonical SMILES

O.O.O.[Au]

Origin of Product

United States

Sophisticated Methodologies for the Synthesis of Auric Hydroxide

Precipitation-Based Synthesis Techniques

Precipitation is a primary method for the synthesis of auric hydroxide (B78521), typically involving the reaction of a gold(III) salt solution with a base. The control of reaction parameters is essential to ensure the desired product characteristics.

Controlled Precipitation from Gold(III) Chloride Solutions

The synthesis of auric hydroxide can be achieved through the controlled precipitation from aqueous solutions of gold(III) chloride (AuCl₃). wikipedia.org This method relies on the reaction of the gold salt with an aqueous base, such as sodium hydroxide (NaOH), which leads to the formation of a gold(III) hydroxide precipitate. goldrefiningforum.com

The reaction can be represented as: AuCl₃(aq) + 3NaOH(aq) → Au(OH)₃(s) + 3NaCl(aq)

Key to this method is the careful control of the precipitation process. The addition of the alkaline solution must be managed to maintain an optimal pH, as an excess of the base can lead to the formation of soluble aurates (NaAuO₂), which would reduce the yield of the desired hydroxide. wikipedia.orgchemeurope.com Temperature and the concentration of the reactants also play a crucial role in the morphology and purity of the resulting precipitate. Insufficiently pure starting materials can lead to the co-precipitation of other metal hydroxides. goldrefiningforum.com

Table 1: Key Parameters for Controlled Precipitation of Auric Hydroxide from Gold(III) Chloride
ParameterInfluence on Synthesis
pHCrucial for preventing the formation of soluble aurates in highly alkaline conditions.
TemperatureAffects the rate of reaction and the physical properties of the precipitate.
Reactant ConcentrationImpacts the yield and purity of the final product.

Reaction of Chloroauric Acid with Alkaline Reagents

A widely employed and efficient method for the synthesis of auric hydroxide is the reaction of chloroauric acid (HAuCl₄) with an alkaline reagent. wikipedia.org Chloroauric acid, often produced by dissolving gold in aqua regia, serves as a common precursor. bris.ac.uk The reaction with a strong base like sodium hydroxide results in the precipitation of gold(III) hydroxide.

This method is advantageous due to the high reactivity of chloroauric acid. However, the presence of other metals in the chloroauric acid solution can lead to the precipitation of their respective hydroxides, thereby contaminating the final product. goldrefiningforum.com Therefore, the purity of the initial chloroauric acid is paramount for obtaining high-purity auric hydroxide.

Indirect Synthetic Pathways and Precursor Transformation

Beyond direct precipitation, indirect routes involving the transformation of gold-containing precursors can also be employed for the synthesis of auric hydroxide.

Formation from Gold Peroxide Fusions and Subsequent Acidic Treatment

The synthesis of auric hydroxide through a gold peroxide fusion method followed by acidic treatment is not a commonly documented or standard procedure in the available scientific literature. While there is research on gold peroxide complexes and their transformation pathways which can involve gold hydroxide species (Au-OO-Au → Au-OOH → Au-OH), a "fusion" technique for the preparative synthesis of auric hydroxide is not well-established. researchgate.net Some fusion methods using sodium peroxide are employed for the dissolution of refractory materials for analytical purposes rather than for the synthesis of specific compounds like auric hydroxide. epa.gov

Investigation of Purity and Yield Optimization in Preparative Methods

Optimizing the purity and yield is a critical aspect of the synthesis of auric hydroxide. Several factors and subsequent purification steps can be implemented to enhance the quality of the final product.

Key Optimization Strategies:

Purity of Reactants: The use of high-purity gold(III) chloride or chloroauric acid is fundamental to prevent the co-precipitation of other metal hydroxides. goldrefiningforum.com

Controlled Reaction Conditions: Careful control of pH, temperature, and the rate of addition of reagents can maximize the yield of auric hydroxide while minimizing the formation of byproducts like soluble aurates.

Washing of the Precipitate: A crucial step in purification involves washing the precipitated auric hydroxide. A multi-step washing process can be employed. Initially, washing with a dilute alkali hydroxide solution, such as potassium hydroxide or sodium hydroxide, can effectively remove residual chlorine ions. google.com This is followed by washing with distilled water to remove the alkali hydroxides and other soluble impurities, resulting in a purer final product. google.com

Table 2: Washing Protocol for Auric Hydroxide Purification
Washing StepReagentPurpose
1Dilute Alkali Hydroxide Solution (e.g., KOH, NaOH)Removal of residual chlorine and other impurities. google.com
2Distilled WaterRemoval of the washing alkali and other soluble impurities. google.com

By implementing these sophisticated synthesis and purification methodologies, high-quality auric hydroxide suitable for a range of advanced applications can be reliably produced.

Table of Compounds

Compound NameChemical Formula
Auric hydroxide (Gold(III) hydroxide)Au(OH)₃
Gold(III) chlorideAuCl₃
Sodium hydroxideNaOH
Sodium chlorideNaCl
Sodium aurateNaAuO₂
Chloroauric acidHAuCl₄
Potassium hydroxideKOH

Advanced Studies on the Chemical Reactivity and Transformation Pathways of Gold Iii Hydroxide

Amphoteric Behavior and Aurate Formation Mechanisms

The amphoteric character of gold(III) hydroxide (B78521), allowing it to react as both a weak acid and a base, is fundamental to its chemistry in aqueous solutions. This behavior governs its solubility in alkaline media and leads to the formation of various aurate species.

Gold(III) hydroxide, Au(OH)₃, can be described as auric acid, H₃AuO₃. wikipedia.org This formulation highlights its capacity to act as a weak acid, reacting with strong bases. In the presence of an alkali such as sodium hydroxide, it dissolves to form salts known as aurates. wikipedia.orggoldrefiningforum.com The reaction involves the deprotonation of the hydroxide ligands, leading to the formation of the aurate anion, AuO₂⁻, in solution. wikipedia.orggoldrefiningforum.com

The acidic nature is quantitatively described by its pKa values, which have been reported as <11.7, 13.36, and >15.3, indicating a stepwise dissociation process. wikipedia.org In aqueous solutions, a series of equilibria exist between various aquahydroxogold(III) complexes. As pH increases, the gold center becomes progressively coordinated by hydroxide ions. Key species in this equilibrium include the fully deprotonated tetrahydroxoaurate(III) anion, [Au(OH)₄]⁻, the neutral species Au(OH)₃(H₂O)⁰, and the cation Au(OH)₂(H₂O)₂⁺ at lower pH. researchgate.net The formation constant for the neutral species from the tetrahydroxoaurate anion is given by the reaction:

[Au(OH)₄]⁻ + H⁺ ⇌ Au(OH)₃(H₂O)⁰, with log KH1 = 3.0 ± 0.1. researchgate.net

A subsequent protonation step forms the cationic complex:

Au(OH)₃(H₂O)⁰ + H⁺ ⇌ [Au(OH)₂(H₂O)₂]⁺, with log KH2 = 1.8 ± 0.2. researchgate.net

The synthesis of alkali aurates is typically achieved in an aqueous solution. A common synthetic route involves the reaction of gold(III) hydroxide with an excess of an alkali hydroxide. goldrefiningforum.com For example, sodium aurate (NaAuO₂) is formed when gold(III) hydroxide precipitate is dissolved in excess sodium hydroxide. goldrefiningforum.com Similarly, the reaction with potassium hydroxide is the basis for the synthesis of potassium aurate. youtube.com

While alkali and alkaline earth aurates are readily formed in solution, detailed structural data from single-crystal X-ray diffraction for simple isolated salts like NaAuO₂ are not widely available in the literature. However, more complex hydroxo-aurate salts have been characterized. For instance, potassium tetrahydroxoaurate, K[Au(OH)₄], is a known compound that exemplifies the coordination chemistry of gold(III) in strongly alkaline environments. britannica.com The study of these more complex structures provides insight into the coordination preferences of the aurate core. Information regarding the synthesis and structure of alkaline earth aurates is particularly scarce.

The speciation of gold(III) in alkaline aqueous systems is dominated by the formation of hydroxo and mixed chloro-hydroxo complexes, especially when chloride ions are present from precursors like chloroauric acid (HAuCl₄). wikipedia.orgresearchgate.net The stepwise substitution of chloride ligands by hydroxide ions in the [AuCl₄]⁻ complex has been studied in detail, revealing a series of equilibria. researchgate.net

The formation of these mixed-ligand species can be represented by the following general reaction:

[AuCl₄]⁻ + iOH⁻ ⇌ [AuCl4-i(OH)i]⁻ + iCl⁻

The equilibrium constants for these substitution reactions have been determined potentiometrically, providing a quantitative understanding of the dominant species at a given pH and chloride concentration. researchgate.net At sufficiently high hydroxide concentrations, the fully substituted tetrahydroxoaurate(III) ion, [Au(OH)₄]⁻, becomes the predominant species. researchgate.netresearchgate.net The formation of polynuclear hydroxo complexes has been observed at high gold(III) concentrations (0.1-0.2 mol/L) and pH > 6.5. researchgate.net

Equilibrium Constants for the Stepwise Substitution of Cl⁻ by OH⁻ in [AuCl₄]⁻
Reaction Step (i)Equilibrium ReactionlogβᵢReference
1[AuCl₄]⁻ + OH⁻ ⇌ [AuCl₃(OH)]⁻ + Cl⁻7.87 researchgate.net
2[AuCl₄]⁻ + 2OH⁻ ⇌ [AuCl₂(OH)₂]⁻ + 2Cl⁻14.79 researchgate.net
3[AuCl₄]⁻ + 3OH⁻ ⇌ [AuCl(OH)₃]⁻ + 3Cl⁻20.92 researchgate.net
4[AuCl₄]⁻ + 4OH⁻ ⇌ [Au(OH)₄]⁻ + 4Cl⁻25.98 researchgate.net

Thermal Decomposition and Oxide Transformation Kinetics

Gold(III) hydroxide is thermally unstable and undergoes a series of transformations upon heating, ultimately yielding elemental gold. The kinetics and pathways of this decomposition are critical for the preparation of gold-based catalysts and materials.

The initial stage of the thermal decomposition of gold(III) hydroxide involves dehydration. While the exact structure of precipitated gold hydroxide is debated, often being described as a hydrated oxide (Au₂O₃·xH₂O) or an oxide-hydroxide (AuOOH·H₂O), its decomposition follows a distinct pathway. stackexchange.com At temperatures below 130 °C, an initial water loss may occur to form gold(III) oxide-hydroxide (AuOOH). stackexchange.com

Upon further heating, a significant dehydration event occurs, leading to the formation of gold(III) oxide (Au₂O₃). wikipedia.org This process is generally observed at temperatures above 140 °C. wikipedia.orgstackexchange.com Thermogravimetric analysis (TGA) shows this dehydration as a distinct mass loss step. This transformation is an endothermic process, as indicated by differential thermal analysis (DTA).

2Au₂O₃(s) → 4Au(s) + 3O₂(g) brainly.inbartleby.com

The existence of lower gold oxides, such as gold monoxide (AuO), as stable, isolable intermediates during this thermal decomposition is not definitively established. stackexchange.com While some studies have proposed AuO as a possible transient species, others suggest that the decomposition of Au₂O₃ proceeds directly to metallic gold. stackexchange.comresearchgate.net Theoretical calculations indicate that while Au₂O₃ is more stable than Au₂O, Au₂O itself is a metastable, endothermic system. researchgate.net The thermal decomposition of Au₂O₃ is a critical step in many catalyst preparation methods, where the final state is often finely dispersed metallic gold nanoparticles. ucf.eduresearchgate.net

Thermal Decomposition Stages of Gold(III) Hydroxide
Decomposition StageReactionTemperature RangeKey ObservationsReference
Initial DehydrationAu(OH)₃ → AuOOH + H₂O&lt; 130 °CFormation of gold(III) oxide-hydroxide. stackexchange.com
Main Dehydration2Au(OH)₃ → Au₂O₃ + 3H₂O&gt; 140 °CFormation of amorphous gold(III) oxide. Endothermic process. wikipedia.orgstackexchange.com
Oxide Decomposition2Au₂O₃ → 4Au + 3O₂160 - 290 °CFormation of elemental gold and oxygen gas. stackexchange.combrainly.in

Reduction Chemistry of Gold(III) Hydroxide

The reduction of gold(III) hydroxide to elemental gold (Au(0)) is a fundamental transformation with implications in nanoparticle synthesis and geochemistry. The process involves the transfer of three electrons to the Au(III) center, which can be achieved through various chemical and physical means.

Investigation of Reduction Mechanisms to Elemental Gold

The reduction of gold(III) from its hydroxide or related aqua-hydroxy complexes to its zero-valent, metallic state is a multifaceted process. The specific mechanism can be influenced by factors such as the reducing agent employed, pH, temperature, and the presence of other coordinating ligands.

One studied pathway involves the use of organic reducing agents. For instance, the reduction of the gold(III) complex ion, [AuCl₃(OH)]⁻, by ethanol (B145695) has been investigated spectrophotometrically. ftstjournal.com The reaction exhibits second-order kinetics, being first-order with respect to both the gold complex and ethanol. ftstjournal.com Stoichiometric analysis revealed a 1:1 molar ratio, where one mole of the gold(III) complex is reduced by one mole of ethanol, which is in turn oxidized to ethanal. ftstjournal.com The proposed mechanism for this type of reaction is an outer-sphere electron transfer pathway. ftstjournal.com

Another area of investigation is the spontaneous reduction of gold(III) ions under specific conditions. It has been observed that when Au(III) ions, likely in the form of chloro-hydroxy complexes, are taken up by aluminum hydroxide, they are spontaneously reduced to elemental gold without the addition of a conventional reducing agent. nih.gov This process leads to the formation of colloidal gold particles. nih.gov Similarly, aqueous colloids of gold(III) hydroxide have been shown to decompose spontaneously to form gold nanoparticles at temperatures above the freezing point of water, a process that is significantly accelerated compared to the decomposition in dry environments which occurs at much higher temperatures. rsc.org

The thermal decomposition of gold(III) hydroxide also ultimately yields elemental gold. However, the precise mechanism is a subject of debate due to the compound's uncertain structure, which has been variously formulated as Au(OH)₃, AuOOH·H₂O, or Au₂O₃·nH₂O. stackexchange.com The decomposition generally proceeds through intermediate oxides, such as gold(III) oxide (Au₂O₃), which itself is thermally unstable and decomposes to metallic gold at elevated temperatures. stackexchange.comepfl.chchemeurope.com

Complexation and Ligand Exchange Reactions

Gold(III) hydroxide is an amphoteric compound that readily participates in complexation and ligand exchange reactions. Its reactivity is dominated by the substitution of hydroxide (OH⁻) ligands with other Lewis bases, leading to the formation of a variety of stable gold(III) complexes in solution.

Formation of Soluble Gold(III) Complexes with Chloride Ligands

Gold(III) hydroxide, which is sparingly soluble in water, readily dissolves in hydrochloric acid. This process involves the progressive substitution of hydroxide ligands by chloride ions (Cl⁻) to form a series of soluble aquachloro- and chlorohydroxo-complexes, culminating in the formation of the stable tetrachloroaurate(III) ion, [AuCl₄]⁻. wikipedia.org This reaction is fundamental to the aqueous chemistry of gold and is essentially the reverse of the hydrolysis of [AuCl₄]⁻. wikipedia.orgacs.org

This reactivity highlights the Lewis acidic character of the Au(III) center in the hydroxide. The formation of the square planar [AuCl₄]⁻ complex is highly favorable. wikipedia.org

Reactivity with Nitrogen-Containing Bases: Synthesis of Fulminating Gold

When gold(III) hydroxide is treated with ammonia (B1221849) or certain ammonium (B1175870) salts, a highly sensitive and explosive material known as "fulminating gold" is produced. wikipedia.orgwikipedia.org This substance is not a single, well-defined compound but rather an amorphous, heterogeneous mixture of polymeric compounds containing gold, nitrogen, hydrogen, and sometimes chlorine. wikipedia.orgscribd.com

The reaction involves the coordination of ammonia to the gold(III) center and subsequent deprotonation and polymerization reactions, forming μ-amido (NH₂⁻) and μ-imido (NH²⁻) bridges between gold atoms. wikipedia.org The resulting material is a light- and shock-sensitive explosive. wikipedia.org Due to its hazardous nature, accidental formation is a significant safety concern in gold chemistry when gold(III) solutions are mixed with ammoniacal solutions. wikipedia.orgsciencemadness.orgresearchgate.net The synthesis can be achieved by simply mixing gold(III) compounds, including the hydroxide, with ammonia. rsc.org Upon detonation, fulminating gold produces a characteristic purple vapor, which has been shown to consist of gold nanoparticles. wikipedia.orgrsc.org

Hydroxo-Chloro Mixed Ligand Complex Formation in Solution ([AuCl₄₋ₓ(OH)ₓ]⁻)

In aqueous solutions containing both chloride and hydroxide ions, a series of mixed-ligand complexes of the general formula [AuCl₄₋ₓ(OH)ₓ]⁻ are formed. The distribution of these species is dependent on the pH and the chloride concentration of the solution. These complexes are intermediates in the hydrolysis of [AuCl₄]⁻ to Au(OH)₃ and, conversely, in the dissolution of Au(OH)₃ in hydrochloric acid. researchgate.netresearchgate.net

The stepwise substitution of chloride ligands by hydroxide ions in the [AuCl₄]⁻ complex has been studied by potentiometric titration. The equilibrium constants for these substitution reactions provide quantitative insight into the stability of each mixed-ligand species. researchgate.net

The formation of these complexes is described by the following equilibria: [AuCl₄]⁻ + OH⁻ ⇌ [AuCl₃(OH)]⁻ + Cl⁻ [AuCl₃(OH)]⁻ + OH⁻ ⇌ [AuCl₂(OH)₂]⁻ + Cl⁻ [AuCl₂(OH)₂]⁻ + OH⁻ ⇌ [AuCl(OH)₃]⁻ + Cl⁻ [AuCl(OH)₃]⁻ + OH⁻ ⇌ [Au(OH)₄]⁻ + Cl⁻

Equilibrium Constants for the Formation of Gold(III) Hydroxo-Chloro Complexes
ReactionEquilibriumLog β Value
[AuCl₄]⁻ + OH⁻ ⇌ [AuCl₃(OH)]⁻ + Cl⁻β₁7.87
[AuCl₄]⁻ + 2OH⁻ ⇌ [AuCl₂(OH)₂]⁻ + 2Cl⁻β₂14.79
[AuCl₄]⁻ + 3OH⁻ ⇌ [AuCl(OH)₃]⁻ + 3Cl⁻β₃20.92
[AuCl₄]⁻ + 4OH⁻ ⇌ [Au(OH)₄]⁻ + 4Cl⁻β₄25.98

Data sourced from a potentiometric titration study at 25°C and an ionic strength of 1 mol/L (NaCl). researchgate.net

The existence of these mixed complexes is crucial for understanding the behavior of gold in various aqueous environments, including its uptake and reduction on mineral surfaces. nih.gov

Interfacial Phenomena and Adsorption Mechanisms Involving Auric Species

Adsorption of Gold(III) Ions onto Layered Double Hydroxides (LDHs)

Layered Double Hydroxides (LDHs), also known as hydrotalcite-like compounds, are a class of materials that have garnered attention as effective adsorbents due to their high anion exchange capacity, large surface area, and tunable structure. nih.gov Their positively charged layers and exchangeable interlayer anions make them particularly suitable for capturing anionic species like the tetrachloroaurate(III) ion ([AuCl₄]⁻), the predominant form of gold in acidic chloride solutions.

The synthesis of adsorbent materials like Magnesium-Aluminum Layered Double Hydroxide (B78521) (Mg/Al LDH) is commonly achieved through the co-precipitation method. imist.macustomer-oci.comscirp.org This technique involves the dropwise addition of a solution containing the desired metal salts (e.g., Mg(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O) into an alkaline solution (e.g., NaOH and Na₂CO₃) under vigorous stirring to maintain a constant pH. scirp.org The resulting slurry is then aged, typically at an elevated temperature, to promote crystal growth and structural ordering. scirp.org

The successful formation and properties of the synthesized Mg/Al LDH are confirmed through various characterization techniques:

X-ray Diffraction (XRD): XRD patterns are used to confirm the crystalline structure of the LDH. researchgate.netresearchgate.net The presence of sharp, symmetric peaks at low 2θ angles and less intense, asymmetric peaks at higher angles are characteristic of a well-formed layered structure. researchgate.net These patterns can also reveal the reduction of Au(III) to metallic Au(0) after adsorption, indicated by the appearance of characteristic peaks for gold metal. researchgate.net

Fourier Transform Infrared Spectroscopy (FTIR): FTIR analysis identifies the functional groups present in the material. scirp.orgresearchgate.net Spectra of Mg/Al LDH typically show a broad absorption band corresponding to the O-H stretching vibrations of hydroxyl groups and interlayer water molecules. Other bands indicate the presence of interlayer anions (like carbonate) and the metal-oxygen bonds within the LDH layers. researchgate.net

Field Emission Scanning Electron Microscopy (FE-SEM): FE-SEM provides insights into the surface morphology of the adsorbent. Images of Mg/Al LDH often reveal a layered structure with irregular, agglomerated, hexagonal platelet-type shapes. imist.maresearchgate.net

Understanding the rate and equilibrium of adsorption is crucial for optimizing the process. Kinetic and isotherm models are applied to experimental data to elucidate the underlying mechanisms.

Adsorption Kinetics: The rate of [AuCl₄]⁻ adsorption onto Mg/Al LDH typically shows a rapid initial uptake, which then slows down as it approaches equilibrium. researchgate.netresearchgate.net Studies have demonstrated that the adsorption kinetics of auric ions onto Mg/Al LDH are well-described by the pseudo-second-order model . imist.maresearchgate.netresearchgate.net This model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net

The rate constant (k) for the pseudo-second-order reaction has been determined for both single and multicomponent systems. imist.ma

Interactive Table: Kinetic Parameters for Auric Ion Adsorption on Mg/Al LDH

SystemModelRate Constant (k) (g/(mg·min))
Single (AuCl₄⁻ only)Pseudo-second-order2.88 x 10⁻³
Ternary (AuCl₄⁻, Fe³⁺, Cr₂O₇²⁻)Pseudo-second-order3.51 x 10⁻³
Binary (AuCl₄⁻, Fe³⁺)Pseudo-second-order3.92 x 10⁻³

Data sourced from multiple studies. imist.maresearchgate.net

Adsorption Isotherms: Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase at a constant temperature. The adsorption of [AuCl₄]⁻ on Mg/Al LDH has been shown to fit the Langmuir isotherm model better than the Freundlich model. imist.maresearchgate.net The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. researchgate.net This suggests that the adsorption process is primarily a chemisorption phenomenon on the adsorbent surface. researchgate.net

Interactive Table: Langmuir Isotherm Parameters for Auric Ion Adsorption on Mg/Al LDH

SystemAdsorption Capacity (mg/g)Langmuir Adsorption Energy (kJ/mol)
Single (AuCl₄⁻ only)21.7523.30
Ternary (AuCl₄⁻, Fe³⁺, Cr₂O₇²⁻)27.7829.93
Binary (AuCl₄⁻, Fe³⁺)14.2920.39

Data sourced from multiple studies. imist.maresearchgate.netimist.ma

In industrial effluents and hydrometallurgical leachates, gold often coexists with other metal ions, leading to competitive adsorption. The presence of competing ions like ferric (Fe³⁺) and hexavalent chromium (in the form of dichromate, Cr₂O₇²⁻) can significantly influence the adsorption of auric ions onto Mg/Al LDH.

Studies show that the adsorption capacity for auric ions can be affected by these competitors. In a binary system with Fe³⁺, the adsorption capacity of Mg/Al LDH for [AuCl₄]⁻ was found to decrease from 21.74 mg/g to 14.29 mg/g. researchgate.net This inhibition is attributed to the competition for active sites on the LDH surface. researchgate.net Conversely, in a ternary system including both Fe³⁺ and Cr₂O₇²⁻, the adsorption capacity for auric ions surprisingly increased to 27.78 mg/g. imist.ma This suggests a more complex interaction mechanism in multicomponent systems that may alter the surface properties or create new adsorption opportunities. The adsorption of auric ions in the presence of Fe³⁺ ions decreased from 5.68 mmol/g to 4.68 mmol/g after 600 minutes. researchgate.net

The pH of the aqueous solution is a master variable controlling the adsorption process, as it dictates both the surface charge of the adsorbent and the speciation of the gold complex. The surface of Mg/Al LDH is typically positively charged at lower pH values, which is favorable for the adsorption of the anionic [AuCl₄]⁻ complex. researchgate.netnih.gov

Experimental results indicate that the maximum adsorption efficiency for [AuCl₄]⁻ onto Mg/Al LDH occurs at an acidic pH of 3. imist.maresearchgate.netresearchgate.net At this pH, the LDH surface is positively charged, and the dominant species is [AuCl₄]⁻, leading to strong electrostatic attraction. researchgate.net

As the pH increases (e.g., to pH 6), hydroxide ions (OH⁻) begin to displace the chloride ions (Cl⁻) in the gold complex, forming hydroxo-chloro complexes such as [AuCl₄₋ₓ(OH)ₓ]⁻. researchgate.net The solubility of these complexes is enhanced due to stronger hydrogen bonding with water, which reduces their tendency to adsorb onto the LDH surface. researchgate.net At highly alkaline conditions (e.g., pH 12), the surface charge of the Mg/Al LDH becomes negative, leading to electrostatic repulsion and negligible interaction with the anionic gold complexes. researchgate.net

Computational Chemistry Approaches to Interfacial Interactions

Computational methods, particularly molecular docking, provide valuable molecular-level insights into the binding mechanisms between adsorbates and adsorbent surfaces, complementing experimental findings.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. mdpi.comresearchgate.net In the context of adsorption, it can be employed to simulate the interaction of auric species, like the [AuCl₄]⁻ ion, with the surface of a substrate.

For instance, molecular docking has been used to evaluate the potential interaction of the [AuCl₄]⁻ ion with biological macromolecules like Bovine Serum Albumin, providing insights into the binding modes and energies. imist.ma While not directly modeling the LDH surface, these studies demonstrate the methodology. The simulation involves preparing the 3D structures of both the ligand ([AuCl₄]⁻) and the receptor (the substrate surface) and then using a search algorithm to explore possible binding conformations. nih.govnih.gov The results are ranked using a scoring function that estimates the binding energy, helping to identify the most stable and likely interaction sites. nih.gov This approach can elucidate the specific atoms and forces (e.g., electrostatic, van der Waals) that govern the adsorption process at a fundamental level.

Electrochemical Formation and Corrosion Studies of Gold(III) Hydroxide

The electrochemical behavior of gold, particularly its susceptibility to corrosion and the formation of surface species like auric(cento) hydroxide, is a critical area of study in materials science and microelectronics. researchgate.net Although gold is renowned for its nobility and resistance to corrosion, under specific electrochemical conditions, it can undergo oxidation, leading to the formation of compounds that can significantly impact the performance and reliability of gold-based components.

Mechanisms of Electrochemical Corrosion of Gold Metallization

The electrochemical corrosion of gold metallization is a phenomenon of significant concern, especially in the microelectronics industry where gold is extensively used for its excellent conductivity and resistance to oxidation. researchgate.net The process involves the anodic dissolution of gold, which can be influenced by various factors including the presence of moisture, applied electrical potential, and the chemical environment.

One of the primary products of this corrosion process is gold(III) hydroxide, also referred to as auric hydroxide. researchgate.netwikipedia.org The formation of this compound is a key factor in several failure modes observed in microelectronic devices. wikipedia.org When gold metallization is subjected to moisture and a positive electric potential, a voluminous layer of gold hydroxide can be produced. wikipedia.org This layer growth can lead to several detrimental effects:

Spalling and Short Circuits: As the auric hydroxide layer thickens, it can spall or flake off from the metallization surface. These detached particles are conductive and can migrate, leading to short circuits or leakage paths between adjacent conductors. wikipedia.org

Increased Electrical Resistance: The conversion of metallic gold to gold hydroxide results in a decrease in the thickness of the conductive gold layer. This reduction in cross-sectional area leads to an increase in the electrical resistance of the metallization, which can impair device performance and eventually lead to failure. wikipedia.org

The fundamental mechanism of this corrosion process is the anodic oxidation of gold. In the presence of water (moisture), gold atoms at the anode lose electrons and are oxidized to gold(III) ions (Au³⁺). These ions then react with hydroxide ions (OH⁻) present in the water to form insoluble gold(III) hydroxide.

The stability of auric hydroxide and other gold species as a function of electrode potential and pH can be visualized using a Pourbaix diagram. These diagrams indicate the thermodynamic stability of different phases and show that the formation of Au(OH)₃ is favorable in specific potential and pH ranges.

Table 1: Key Factors and Consequences in the Electrochemical Corrosion of Gold Metallization

Factor Description Consequence
Moisture Acts as an electrolyte, enabling ion transport and electrochemical reactions. Essential for the formation of auric hydroxide.
Positive Electric Potential Provides the driving force for the anodic dissolution of gold. Initiates the oxidation of Au to Au³⁺.
Formation of Auric Hydroxide A voluminous, poorly adherent corrosion product. Can lead to spalling, short circuits, and increased resistance. wikipedia.org

It is important to note that while gold is highly resistant to corrosion in many environments, the specific conditions present in microelectronic devices, such as the close proximity of conductors and the potential for moisture ingress, can create a localized environment where electrochemical corrosion can proceed.

Advanced Spectroscopic and Analytical Characterization in Research

Application of Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a pivotal technique for identifying the functional groups present in a molecule. In the analysis of Gold(III) hydroxide (B78521), FT-IR spectroscopy helps confirm the presence of hydroxyl (-OH) groups and characterizes the Au-O bonds.

The infrared spectrum of Gold(III) hydroxide exhibits characteristic absorption bands that correspond to specific vibrational modes of its constituent functional groups. The stretching and bending vibrations of the O-H group are fundamental to its identification. Additionally, vibrations corresponding to the gold-oxygen bond provide structural information. Research has identified several key vibrational frequencies associated with Au-OH species. For instance, a vibrational band observed between 520–580 cm⁻¹ is attributed to Au-OH vibrations. diva-portal.org In alkaline environments, Au-OH stretching has been identified in the 360–420 cm⁻¹ region. acs.org Furthermore, an OH-bending mode has been reported between 790 and 807 cm⁻¹. acs.org

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Reference
Au-OH Vibration520 - 580 diva-portal.org
Au-OH Stretching (Alkaline Media)360 - 420 acs.org
OH Bending Mode790 - 807 acs.org

These spectral signatures are essential for confirming the chemical identity of the compound and for studying its interactions with other substances.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Structural Insights

X-ray diffraction (XRD) is a primary technique for determining the crystalline structure of materials. The analysis of Gold(III) hydroxide by XRD reveals crucial information about its atomic arrangement.

Studies have shown that the precipitate formed from alkaline solutions of [AuCl₄]⁻ is X-ray amorphous. researchmap.jpelsevierpure.comresearchgate.net This means that the compound lacks a long-range ordered crystalline structure. Instead of sharp, well-defined peaks characteristic of crystalline materials, the XRD pattern of Gold(III) hydroxide shows broad, diffuse humps. Specifically, broad diffraction peaks have been observed at 2θ angles of approximately 32.5° and 60.0°. researchmap.jp The absence of sharp diffraction peaks confirms the amorphous nature of the solid. researchmap.jp This amorphous character is a key structural feature of precipitated Gold(III) hydroxide.

CharacteristicObservationReference
Crystalline NatureX-ray amorphous researchmap.jpelsevierpure.comresearchgate.net
Broad Diffraction Peaks (2θ)~32.5° and ~60.0° researchmap.jp

Electron Microscopy Techniques (e.g., FE-SEM) for Morphological Analysis

Electron microscopy techniques, such as Field-Emission Scanning Electron Microscopy (FE-SEM) and Transmission Electron Microscopy (TEM), are indispensable for analyzing the surface topography and morphology of nanomaterials.

For Gold(III) hydroxide, these techniques have provided detailed insights into its particle shape and size. Investigations using TEM have revealed that the precipitate consists of spherical particles. elsevierpure.com The particle diameter has been determined to be approximately 9 nm. elsevierpure.com This nanoscale dimension is a critical property that influences the material's reactivity and applications, particularly in catalysis. FE-SEM can further provide high-resolution images of the surface morphology and the distribution of these nanoparticles.

ParameterFindingTechniqueReference
Particle ShapeSphericalTEM elsevierpure.com
Particle Diameter~9 nmTEM elsevierpure.com

Atomic Absorption Spectroscopy (AAS) for Quantitative Determination of Gold

Atomic Absorption Spectroscopy (AAS) is a highly sensitive analytical method used for the quantitative determination of specific elements. It is a well-established and widely used technique for measuring the concentration of gold in various samples. cas.cnscirp.org

The fundamental principle of AAS involves measuring the absorption of light by free atoms in the gaseous state. For the analysis of gold in a solid matrix like Gold(III) hydroxide, the sample must first be brought into solution. A common and effective method for this is acid digestion, often using aqua regia (a mixture of nitric acid and hydrochloric acid) to dissolve the gold. aurumlaboratories.com.au

Once the gold is in solution, it is introduced into the AAS instrument where it is atomized in a flame or a graphite (B72142) furnace. A light source specific to gold, typically a hollow-cathode lamp, emits light at a wavelength that is characteristically absorbed by gold atoms. The instrument measures the amount of light absorbed, which is directly proportional to the concentration of gold in the sample. This technique is known for its simplicity, speed, and low cost, making it suitable for routine quantitative analysis of gold. cas.cn

Emerging Research Frontiers and Theoretical Perspectives on Gold Iii Hydroxide

Quantum Chemical Calculations and Theoretical Modeling of Reactivity

The reactivity of gold(III) hydroxide (B78521) and its related aqua-hydroxy complexes is a subject of intense theoretical investigation, primarily using quantum chemical methods like Density Functional Theory (DFT). These computational approaches provide deep insights into reaction mechanisms, transition states, and the electronic structure of transient species that are difficult to observe experimentally.

A significant area of this research focuses on the hydrolysis of gold(III) complexes, a fundamental process in the formation of gold(III) hydroxide. researchgate.net DFT studies, often combined with solvation models, have been employed to elucidate the stepwise hydrolysis of gold-based compounds. For instance, comprehensive mechanistic studies on the hydrolysis of certain gold(III) anticancer drug candidates reveal the kinetic and thermodynamic parameters of ligand substitution reactions where water molecules replace other ligands. nih.govresearchgate.net

These theoretical investigations have calculated the activation free energies (ΔG) and rate constants for such hydrolysis steps. The results indicate that aquated gold(III) complexes can undergo rapid hydrolysis in aqueous media. nih.gov Furthermore, these models explore the subsequent interactions of the aquated gold species with other molecules, revealing a preference for binding with soft donor atoms like sulfur and selenium. nih.govresearchgate.net Natural Population Analysis (NPA) is another tool used within these computational frameworks to determine the charge distributions on key atoms throughout the reaction, shedding light on the electronic rearrangements during hydrolysis and ligand exchange. researchgate.net

Theoretical studies also extend to the interaction of gold(III) with various organic molecules. For example, charge displacement analysis has been used to model the binding of alkynes to Au(III) centers. These studies conclude that the interaction involves a significant transfer of electrons from the alkyne to the metal (σ-donation) with much less π-back-donation, leading to a strong polarization of the carbon-carbon triple bond. uea.ac.uk Such fundamental understanding of bonding and reactivity is crucial for designing new gold(III)-based catalysts.

Table 1: Calculated Activation Free Energies (ΔG) for Hydrolysis of Gold(III) Complexes nih.gov
ComplexHydrolysis StepΔG (kcal/mol)Rate Constant (s⁻¹)
[Au(DMDT)Cl₂]Second Hydrolysis13.75.62 x 10²
[Au(damp)Cl₂]Second Hydrolysis10.02.90 x 10⁵

Development of Advanced Synthetic Routes for Nanoscale Gold(III) Hydroxide

The synthesis of nanomaterials with controlled size and morphology is a cornerstone of modern nanotechnology. While much research has focused on metallic gold nanoparticles (AuNPs), significant attention is now being paid to the synthesis of their precursor, nanoscale gold(III) hydroxide. The properties and reactivity of Au(OH)₃ are intimately linked to its physical form, making the development of advanced synthetic routes critical.

A prevalent method for creating nanoscale gold catalysts is the deposition-precipitation technique. researchgate.netmdpi.com In this approach, a gold precursor, often chloroauric acid (HAuCl₄), is hydrolyzed in the presence of a support material, such as titanium dioxide (TiO₂) or silica (B1680970) (SiO₂). researchgate.netrsc.org By carefully controlling the pH, gold(III) hydroxide precipitates with a high and uniform dispersion onto the support surface. researchgate.net This method is effective for producing highly active catalysts, as the subsequent thermal treatment (calcination) decomposes the Au(OH)₃ into small, well-dispersed metallic gold nanoparticles. researchgate.netrsc.org

Recent advancements have focused on refining these precipitation methods. One innovative, one-pot protocol involves the precipitation and subsequent low-temperature decomposition of gold(III) hydroxide onto silica spheres directly in a wet medium. rsc.orgrsc.org It has been discovered that aqueous colloids of Au(OH)₃ are unstable and spontaneously decompose to form gold nanoparticles at temperatures just above the freezing point of water, circumventing the need for high-temperature calcination. rsc.orgrsc.org This offers a simpler, more energy-efficient route to supported gold catalysts.

The character of the precipitate itself has been a subject of investigation. Studies using transmission electron microscopy (TEM), ¹⁹⁷Au Mössbauer spectroscopy, and X-ray absorption (XA) spectroscopy have confirmed that the precipitate formed from the hydrolysis of [AuCl₄]⁻ is indeed Au(OH)₃, not hydrous gold(III) oxide (Au₂O₃·nH₂O). researchgate.netresearchmap.jpelsevierpure.com These analyses revealed the precipitate consists of spherical, X-ray amorphous particles with diameters of approximately 9 nm. researchgate.netresearchmap.jp Understanding the precise nature of this nanoscale hydroxide is essential for controlling its conversion into catalytic nanoparticles.

Further Elucidation of Gold(III) Hydroxide's Role in Heterogeneous and Homogeneous Chemical Systems

Gold(III) hydroxide is a key player in both heterogeneous and homogeneous catalysis, acting primarily as a precursor in the former and as a fundamental complex in the latter.

In heterogeneous catalysis , supported gold nanoparticles are renowned for their high activity in various reactions, particularly the low-temperature oxidation of carbon monoxide (CO). acs.orgwikipedia.org The preparation of these catalysts frequently involves gold(III) hydroxide. The deposition-precipitation method, where Au(OH)₃ is uniformly deposited onto a metal oxide support, is a prime example. mdpi.com The intimate contact between the gold hydroxide and the support is crucial. Upon calcination, the Au(OH)₃ decomposes, forming the catalytically active metallic gold nanoparticles. researchgate.net The choice of support material, such as TiO₂, Al₂O₃, or CeO₂, significantly influences the final catalyst's activity. mdpi.com Metal hydroxide supports like Mg(OH)₂ have also been shown to be effective. wikipedia.org The effectiveness of this method lies in its ability to produce small, highly dispersed gold particles, which are known to be more catalytically active. mdpi.com

In homogeneous catalysis , the focus is on soluble gold complexes. Gold(III) is considered a "hard" Lewis acid, distinguishing it from the "soft," carbophilic gold(I) species that dominate much of homogeneous gold catalysis. uea.ac.ukmdpi.com This "hard" character is reflected in the stability of its complexes with "hard" ligands like hydroxide (OH⁻) and fluoride. Structurally characterized hydroxo complexes of gold(III) have been known for several decades, long before stable gold(I) hydroxide complexes were isolated. uea.ac.ukmdpi.com These Au(III)-OH complexes are relevant in various transformations. For example, a neutral Au(III)-OH complex can perform oxygen atom transfer to phosphines, while a charged Au(III)-OH complex has been shown to cleave C-H and O-H bonds. researchgate.net A deeper understanding of the fundamental reactivity of organometallic gold(III) compounds, including hydroxide and water complexes, continues to reveal new mechanistic pathways and applications in synthesis. uea.ac.uk

Advanced Research into the Speciation and Transformation of Gold(III) Hydroxide in Complex Natural and Engineered Environments

Understanding the behavior of gold in the environment is crucial for geochemistry, mineral exploration, and environmental science. Recent research has focused on identifying the specific chemical forms (speciation) of gold in natural waters and tracking its transformation.

Contrary to what thermodynamic models often predict, recent studies have provided direct evidence for the existence and stability of Au(III) complexes in natural surface waters. nih.gov A key technological advance enabling this research is the development of sensitive analytical methods, such as reversed-phase ion-pairing high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS). This technique allows for the separation and direct determination of various aqueous gold complexes, including gold(III)-chloro-hydroxyl species, at very low concentrations (μg L⁻¹). nih.govflinders.edu.au

Using this method, researchers have identified Au(III) complexes in circumneutral, hypersaline lake waters, suggesting that kinetically controlled processes can lead to the stability of these highly soluble species in surface environments. nih.gov This finding is significant because it indicates that Au(III) complexes may play a more important role in the transport and biogeochemical cycling of gold than previously thought. nih.gov

In simpler aqueous systems, the hydrolysis of gold leads to various aqua-hydroxy species. Solubility measurements and potentiometric studies have been used to determine the stability of these complexes. osti.govresearchgate.net Research indicates that in many natural waters, the monohydroxide species, AuOH(H₂O)⁰, is likely the dominant dissolved inorganic form of gold over a wide range of pH and Eh conditions. osti.gov

In engineered environments , the transformation of gold can be a source of failure. For example, in microelectronics, gold metalization exposed to moisture and a positive electrical potential can undergo electrochemical corrosion to produce voluminous gold(III) hydroxide. wikipedia.org This corrosion product can flake off, causing short circuits or increasing electrical resistance, ultimately leading to device failure. wikipedia.org

Table 2: Properties of Aquahydroxogold(III) Species researchgate.net
ReactionEquilibrium ConstantValue
Au(OH)₄⁻ + H⁺ ⇌ Au(OH)₃(H₂O)⁰log KH13.0 ± 0.1
Au(OH)₃(H₂O)⁰ + H⁺ ⇌ Au(OH)₂(H₂O)₂⁺log KH21.8 ± 0.2
Solubility of stable (red) Au(OH)₃S₀2.5 x 10⁻⁸ mol/L
Solubility of least stable (white) Au(OH)₃S₀*2.5 x 10⁻⁵ mol/L

Q & A

Q. What validation protocols ensure reproducibility in Au(OH)₃ synthesis and characterization across labs?

  • Methodological Answer: Adopt standardized protocols from the ACS Inclusivity Style Guide for documenting synthesis parameters (e.g., stirring rate, aging time). Share raw XRD/TGA data via repositories like Zenodo and use round-robin tests to assess inter-lab variability .

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